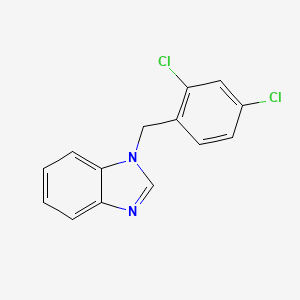![molecular formula C17H18N2O2S B5817451 N-{[(3,5-dimethylphenyl)amino]carbonothioyl}-2-methoxybenzamide](/img/structure/B5817451.png)
N-{[(3,5-dimethylphenyl)amino]carbonothioyl}-2-methoxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{[(3,5-dimethylphenyl)amino]carbonothioyl}-2-methoxybenzamide, commonly known as DTCM, is a synthetic compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. DTCM belongs to the class of carbonothioylamides and is a potent inhibitor of protein tyrosine phosphatases (PTPs).
科学的研究の応用
DTCM has been extensively studied for its potential applications in various fields of scientific research. It has shown promising results in the treatment of cancer, autoimmune diseases, and diabetes. DTCM has been found to be a potent inhibitor of N-{[(3,5-dimethylphenyl)amino]carbonothioyl}-2-methoxybenzamide, which are enzymes that play a crucial role in the regulation of cell signaling pathways. By inhibiting N-{[(3,5-dimethylphenyl)amino]carbonothioyl}-2-methoxybenzamide, DTCM can regulate the activity of various signaling pathways, leading to the inhibition of cancer cell growth and proliferation.
作用機序
DTCM inhibits the activity of N-{[(3,5-dimethylphenyl)amino]carbonothioyl}-2-methoxybenzamide by binding to the active site of the enzyme. N-{[(3,5-dimethylphenyl)amino]carbonothioyl}-2-methoxybenzamide are involved in the dephosphorylation of proteins, which is an essential step in the regulation of cell signaling pathways. By inhibiting N-{[(3,5-dimethylphenyl)amino]carbonothioyl}-2-methoxybenzamide, DTCM can regulate the activity of various signaling pathways, leading to the inhibition of cancer cell growth and proliferation.
Biochemical and Physiological Effects:
DTCM has been shown to have significant biochemical and physiological effects in various cell types. It has been found to inhibit the growth and proliferation of cancer cells, induce apoptosis, and inhibit angiogenesis. DTCM has also been found to regulate the activity of immune cells, leading to the inhibition of autoimmune diseases. In addition, DTCM has been shown to regulate glucose metabolism, leading to its potential application in the treatment of diabetes.
実験室実験の利点と制限
One of the main advantages of DTCM is its potent inhibitory activity against N-{[(3,5-dimethylphenyl)amino]carbonothioyl}-2-methoxybenzamide, which makes it a promising candidate for the treatment of cancer, autoimmune diseases, and diabetes. DTCM has also been found to have low toxicity, making it a safe compound for use in lab experiments. However, one of the limitations of DTCM is its low solubility in water, which can make it difficult to use in certain lab experiments.
将来の方向性
There are several future directions for the study of DTCM. One potential direction is the optimization of the synthesis method to obtain higher yields and purity. Another direction is the study of the structure-activity relationship of DTCM to identify more potent inhibitors of N-{[(3,5-dimethylphenyl)amino]carbonothioyl}-2-methoxybenzamide. Furthermore, the potential applications of DTCM in the treatment of other diseases, such as neurodegenerative diseases, should be explored. Overall, the study of DTCM has the potential to lead to significant advancements in the field of scientific research.
合成法
The synthesis of DTCM involves the reaction of 2-methoxybenzoyl chloride with 3,5-dimethylaniline followed by the reaction of the resulting intermediate with carbon disulfide and sodium hydroxide. The final product is obtained by the reaction of the intermediate with ammonium chloride. The synthesis method of DTCM has been optimized to obtain high yields and purity.
特性
IUPAC Name |
N-[(3,5-dimethylphenyl)carbamothioyl]-2-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O2S/c1-11-8-12(2)10-13(9-11)18-17(22)19-16(20)14-6-4-5-7-15(14)21-3/h4-10H,1-3H3,(H2,18,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFHLRBHHBILBBL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=S)NC(=O)C2=CC=CC=C2OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1,2,3,4-tetramethyl-8-phenyl-2H-dipyrrolo[1,2-b:3',4'-d]pyridazine](/img/structure/B5817376.png)
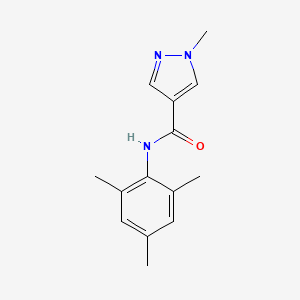
![methyl [(5-{2-[1-(1,3-benzodioxol-5-yl)ethylidene]hydrazino}-4H-1,2,4-triazol-3-yl)thio]acetate](/img/structure/B5817382.png)
![N-{[(2-methoxyphenyl)amino]carbonothioyl}cyclohexanecarboxamide](/img/structure/B5817390.png)
![N'-[2-(1H-benzimidazol-2-yl)-1-phenylethylidene]-2-(2,4-dichlorophenoxy)acetohydrazide](/img/structure/B5817397.png)
![ethyl [5-(3-bromobenzyl)-1,3,4-thiadiazol-2-yl]carbamate](/img/structure/B5817401.png)
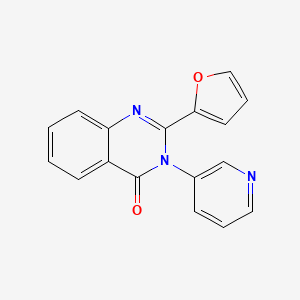
![2-fluoro-N-[2-(trifluoromethoxy)phenyl]benzamide](/img/structure/B5817410.png)
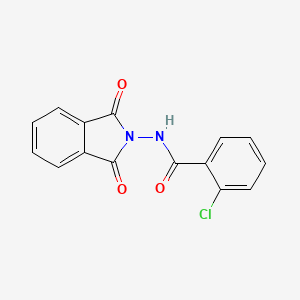
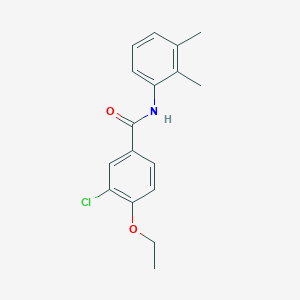
![1-{[3-(2-chlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}-1H-1,2,3-benzotriazole](/img/structure/B5817434.png)

![1-{4-[2-(1H-1,2,4-triazol-1-yl)ethoxy]phenyl}-1-propanone](/img/structure/B5817458.png)
